

Application Notes and Protocols for Animal Models in Human C-Peptide Research

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Human c-peptide*

CAS No.: 59112-80-0

Cat. No.: B110617

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Proinsulin C-peptide, a 31-amino acid polypeptide, is released in equimolar amounts with insulin during the cleavage of proinsulin.[1] Initially considered biologically inert, a growing body of evidence now demonstrates that C-peptide possesses hormone-like properties, exerting beneficial effects on microvascular complications associated with type 1 diabetes.[2][3][4] Animal models are indispensable tools for elucidating the physiological roles of C-peptide and for the preclinical evaluation of C-peptide replacement therapies. These models allow for controlled investigations into the mechanisms underlying its protective effects on nerve, kidney, and vascular tissues.[5][6]

This document provides detailed application notes on common animal models used to study the effects of **human C-peptide**, along with specific experimental protocols for diabetes induction, C-peptide administration, and endpoint assessment.

Application Notes: Selecting an Animal Model

The choice of animal model is critical and depends on the specific research question, such as investigating spontaneous autoimmune diabetes versus chemically-induced insulin deficiency, or studying specific complications like neuropathy, nephropathy, or atherosclerosis.

Chemically-Induced Diabetes Models

- Streptozotocin (STZ)-Induced Models (Rats & Mice): STZ is a glucosamine-nitrosourea compound that is toxic to pancreatic β -cells, providing a common and reproducible method for inducing hyperglycemia.[7][8] This model is highly valuable for studying the effects of C-peptide deficiency and replacement in a non-autoimmune context.
 - Type 1 Diabetes Model: A single high dose of STZ causes extensive β -cell destruction, leading to severe insulin and C-peptide deficiency, mimicking type 1 diabetes.[8][9]
 - Type 2 Diabetes Model: A high-fat diet combined with multiple low doses of STZ induces a state of insulin resistance and partial β -cell dysfunction, characteristics of type 2 diabetes. [7][9]

Spontaneous Autoimmune Diabetes Models

- Non-Obese Diabetic (NOD) Mouse: The NOD mouse spontaneously develops autoimmune insulinitis, leading to the destruction of β -cells, closely mimicking the pathogenesis of human type 1 diabetes.[10][11] This model is ideal for studying how C-peptide may influence the autoimmune process or ameliorate complications in a relevant genetic context.[12][13]
- Bio-Breeding (BB) Rat: Like the NOD mouse, the BB rat is a well-established model for spontaneous autoimmune type 1 diabetes.[14] It has been instrumental in demonstrating the preventive and therapeutic effects of C-peptide replacement on diabetic polyneuropathy.[5][15]

Genetic Diabetes Models

- Akita (Ins2Akita) Mouse: This model carries a spontaneous point mutation in the insulin 2 gene, causing misfolding of the proinsulin molecule, which leads to endoplasmic reticulum stress and β -cell apoptosis.[16][17] Akita mice develop hyperglycemia and hypoinsulinemia from a young age without immune-mediated insulinitis, making them a useful monogenic model for studying diabetic complications.[17][18]

Models for Specific Complications

- Zucker Fatty Rat (ZFR): This is a model of obesity, insulin resistance, and metabolic syndrome.[19][20] It is suitable for C-peptide-based assessments of β -cell function and insulin secretion under conditions of insulin resistance.[19]
- Apolipoprotein E (ApoE)-Deficient Mouse: When fed a high-fat diet, these mice develop atherosclerosis. This model has been used to investigate the pro-atherogenic effects of elevated C-peptide levels, which may be relevant in the context of hyperinsulinemia and type 2 diabetes.[21]

Quantitative Data Summary

The following tables summarize quantitative data from key studies involving C-peptide administration in various animal models.

Table 1: Animal Models and Diabetes Induction

Animal Model	Strain	Method of Diabetes Induction	Key Characteristics	References
Rat	Wistar	Single intravenous injection of STZ (60 mg/kg)	Severe hyperglycemia, decreased insulin and C-peptide levels.	[8]
Rat	BB/Wor	Spontaneous autoimmune	Develops type 1 diabetes with C-peptide deficiency.	[5][15]
Mouse	BALB/c	Single intraperitoneal injection of STZ (140-400 mg/kg)	Dose-dependent hyperglycemia and C-peptide reduction. Doses >300 mg/kg are lethal.	[22][23]
Mouse	NMRI	Intraperitoneal injection of STZ + Nicotinamide	Induces a type 2 diabetes phenotype with mild hyperglycemia.	[7]
Mouse	NOD	Spontaneous autoimmune	Autoimmune destruction of β -cells.	[10][13]
Mouse	C57BL/6-Ins2Akita	Genetic mutation	Spontaneous hyperglycemia and hypoinsulinemia by 3-4 weeks of age.	[17]

| Mouse | ApoE-deficient | N/A (High-fat diet) | Model for arteriosclerosis to study vascular effects. [\[\[21\]](#) |

Table 2: C-Peptide Administration Protocols and Key Findings

Animal Model	C-Peptide Type	Dose	Administration Route	Duration	Key Findings	Reference
Alloxan-Diabetic Rat	Rat C-peptide	160 µg/kg	N/A	Single Dose	Increased and prolonged the hypoglycemic effect of exogenous insulin.	[24]
STZ-Diabetic Rat	Human C-peptide	70 nmol/kg	Intravenous	Single Dose	Improved post-ischemia cardiac function (coronary flow, LVDP).	[25]
BB/Wor Rat	Rat C-peptide	N/A	N/A	2-8 months	Prevented NCV defect by 59-71%; improved nerve structural changes.	[5][15]
STZ-Diabetic Mouse	C-peptide	N/A	Injections	28 days	Significantly reduced blood glucose and insulin resistance.	[7]

| ApoE-deficient Mouse | Rat C-peptide | N/A | Subcutaneous (BID) | 12 weeks | Increased serum C-peptide 4.8-fold; promoted macrophage infiltration and atherosclerotic lesion development. [\[\[21\]](#) |

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ) in Rats

Objective: To induce insulin and C-peptide deficiency through chemical ablation of pancreatic β -cells.

Materials:

- Male Wistar rats (250-300g)
- Streptozotocin (STZ)
- 0.1 M Citrate buffer (pH 4.5), cold
- Syringes and needles for intravenous injection
- Glucometer and test strips

Procedure:

- Fast the rats overnight (12-14 hours) before STZ injection but allow free access to water.
- On the day of injection, weigh each rat to calculate the precise dose.
- Prepare a fresh solution of STZ in cold 0.1 M citrate buffer immediately before use. A commonly used dose is 60 mg/kg body weight.[\[8\]](#) Keep the solution on ice and protected from light.
- Administer the STZ solution via intravenous (tail vein) injection.
- After injection, return the animals to their cages and provide 5% sucrose water for the first 24 hours to prevent initial drug-induced hypoglycemia.

- Monitor blood glucose levels starting 72 hours post-injection. Blood can be collected from the tail vein.
- Confirm diabetes by measuring blood glucose levels. Rats with fasting blood glucose levels >250 mg/dL are typically considered diabetic.[8][9]
- C-peptide and insulin levels can be measured from plasma samples via ELISA or RIA to confirm β -cell destruction.[8][26]

Protocol 2: C-Peptide Replacement Therapy

Objective: To administer C-peptide to diabetic animal models to assess its therapeutic effects.

Materials:

- Diabetic animal model (e.g., STZ-rat from Protocol 1)
- Human or Rat C-peptide (synthetic)
- Sterile saline (0.9% NaCl)
- Administration equipment (e.g., subcutaneous syringes, osmotic minipumps)

Procedure (Example using Subcutaneous Injections):

- Reconstitute synthetic C-peptide in sterile saline to the desired concentration.
- Divide the animals into treatment groups (e.g., Diabetic + Saline, Diabetic + C-peptide).
- Administer C-peptide via subcutaneous injection. A regimen used in ApoE-deficient mice involved twice-daily (BID) injections for 12 weeks to achieve supraphysiological levels.[21] Dosing should be determined based on the specific study aims (i.e., physiological replacement vs. pharmacological effects).
- The duration of treatment can range from a single dose to several months, depending on the complication being studied (e.g., 2-8 months for chronic neuropathy).[5][15]

- Throughout the treatment period, monitor animal health, body weight, and blood glucose levels.
- At the end of the study, collect blood and tissues for endpoint analysis.

Protocol 3: Assessment of Diabetic Neuropathy - Nerve Conduction Velocity (NCV)

Objective: To functionally assess the effect of C-peptide on peripheral nerve damage.

Materials:

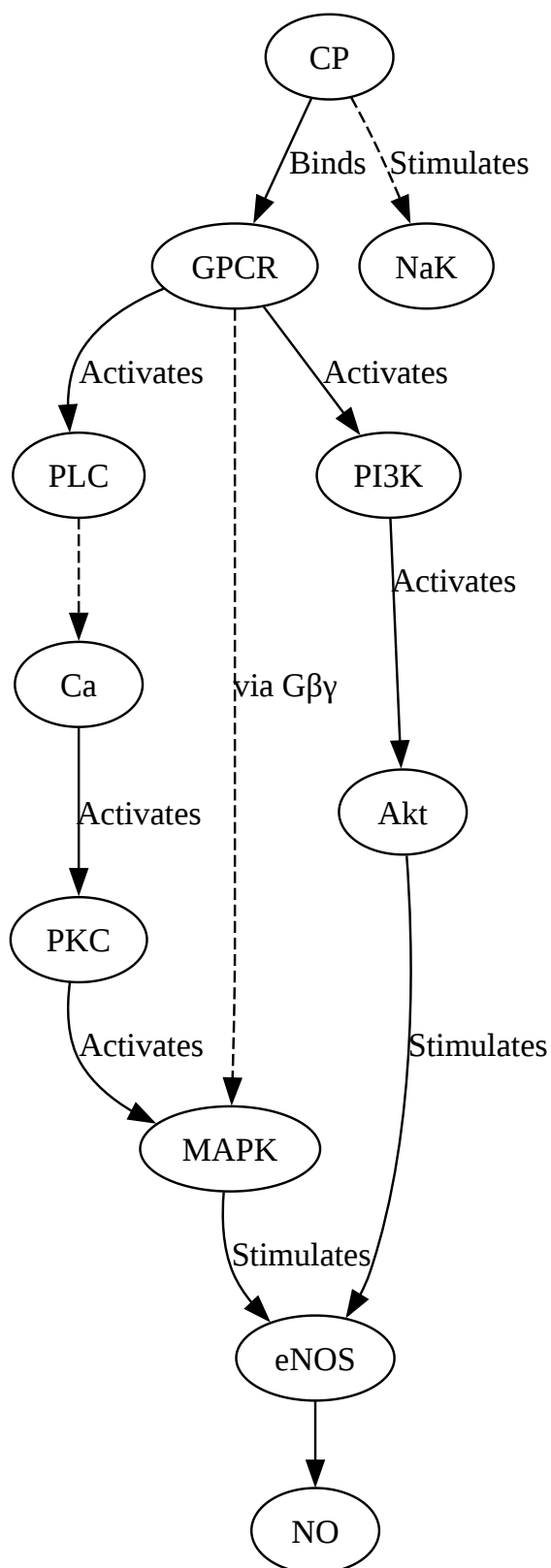
- Anesthetized animal
- Needle electrodes (stimulating and recording)
- Nerve stimulator
- Amplifier and oscilloscope/data acquisition system
- Temperature probe to maintain body temperature

Procedure:

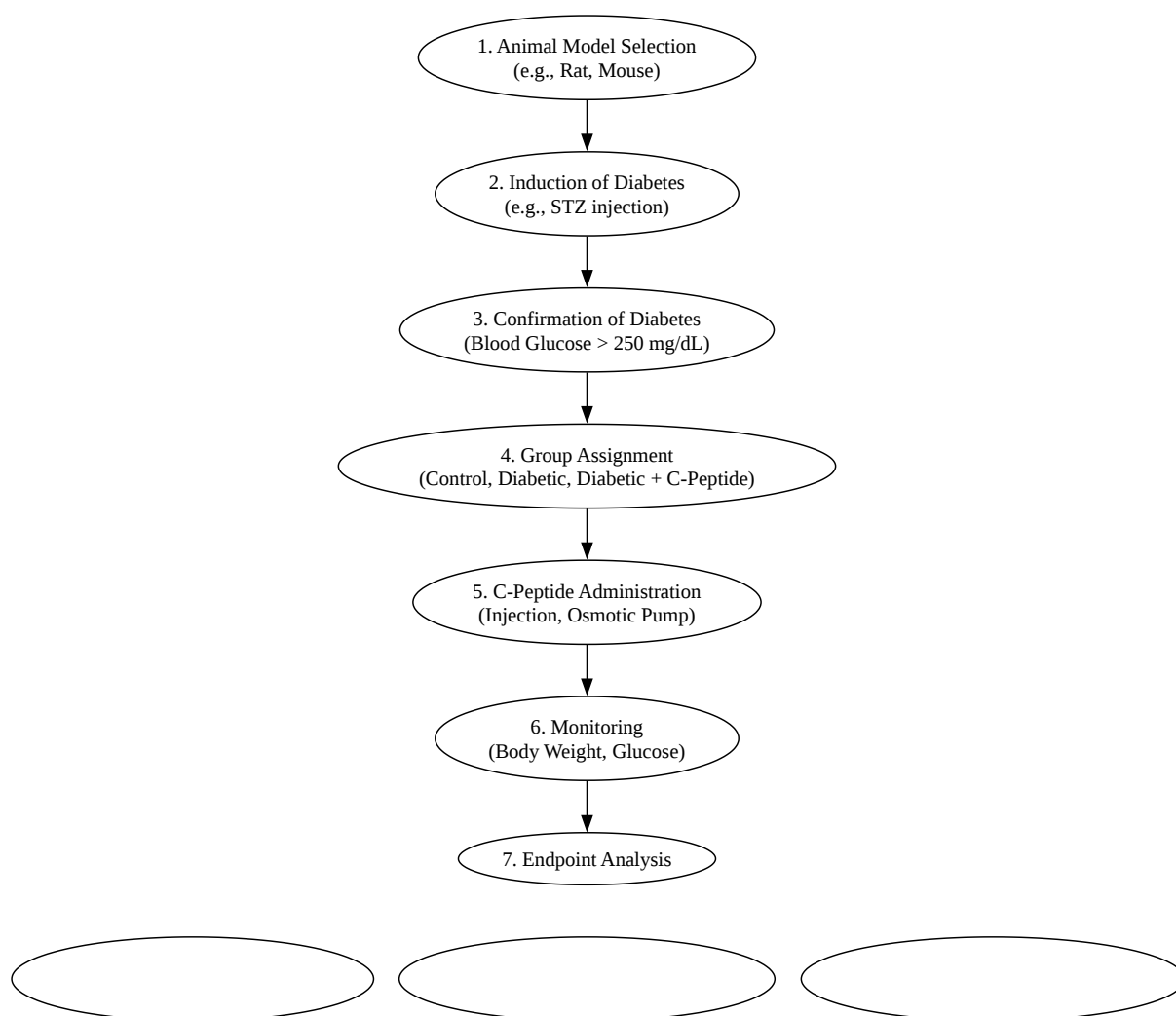
- Anesthetize the animal (e.g., with sodium pentobarbital).[\[20\]](#) Maintain body temperature at 37°C to ensure consistent nerve conduction.
- For sciatic nerve NCV, place stimulating electrodes percutaneously at the sciatic notch and the knee.
- Place recording electrodes in the interosseous muscles of the paw.
- Deliver a supramaximal square-wave pulse (e.g., 0.05 ms duration) at the sciatic notch and record the latency of the evoked muscle action potential.
- Move the stimulating electrode to the knee and repeat the stimulation, recording the new latency.

- Measure the distance between the two stimulation points along the nerve.
- Calculate NCV using the formula: $NCV \text{ (m/s)} = \text{Distance (mm)} / (\text{Latencyproximal} - \text{Latencydistal}) \text{ (ms)}$
- Compare NCV values between control, diabetic, and C-peptide-treated groups. A reduction in NCV is indicative of neuropathy, and its partial or full restoration suggests a therapeutic effect of C-peptide.[\[5\]](#)[\[15\]](#)[\[27\]](#)

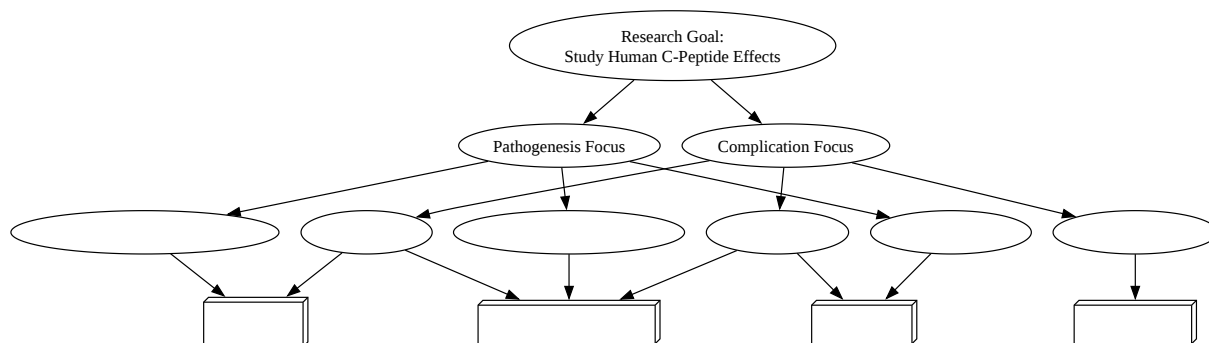
Visualizations: Pathways and Workflows



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. C-peptide - Wikipedia \[en.wikipedia.org\]](#)
- [2. Intracellular Signalling by C-Peptide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. C-Peptide replacement therapy in type 1 diabetes: are we in the trough of disillusionment? - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. C-Peptide and its Intracellular Signaling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. diabetesjournals.org \[diabetesjournals.org\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. Effect of C-peptide Alone or in Combination with Nicotinamide on Glucose and Insulin Levels in Streptozotocin–Nicotinamide-Induced Type 2 Diabetic Mice - PMC](#)

[[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 8. Induction of diabetes by Streptozotocin in rats - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. The importance of the Non Obese Diabetic (NOD) mouse model in autoimmune diabetes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. pnas.org [pnas.org]
- 12. Beyond HLA-A*0201: new HLA-transgenic nonobese diabetic mouse models of type 1 diabetes identify the insulin C-peptide as a rich source of CD8+ T cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. C-peptide prevents and improves chronic Type I diabetic polyneuropathy in the BB/Wor rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. 003548 - Akita Strain Details [jax.org]
- 18. Lessons from the Akita mouse - Renal Fellow Network [renalfellow.org]
- 19. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study | PLOS One [journals.plos.org]
- 20. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 21. C-peptide promotes lesion development in a mouse model of arteriosclerosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 22. Streptozotocin-Induced Diabetes in a Mouse Model (BALB/c) Is Not an Effective Model for Research on Transplantation Procedures in the Treatment of Type 1 Diabetes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 23. researchgate.net [researchgate.net]
- 24. Effects of synthetic rat C-peptide in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. C-Peptide from Proinsulin [phoenixbiotech.net]
- 26. jcdr.net [jcdr.net]

- [27. diabetesjournals.org \[diabetesjournals.org\]](https://diabetesjournals.org)
- To cite this document: BenchChem. [Application Notes and Protocols for Animal Models in Human C-Peptide Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110617/docs#application-notes-and-protocols-for-animal-models-in-human-c-peptide-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)